1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-18-10-12(9-16-18)22(20,21)17-8-11-4-2-7-19(11)13-14-5-3-6-15-13/h3,5-6,9-11,17H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMJEYOBQWUFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Pyrazole Ring Formation
Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-methyl-1H-pyrazole-4-sulfonamide, the following steps are critical:
- Hydrazine alkylation : Methylhydrazine reacts with ethyl acetoacetate to form 1-methyl-3-oxobutanehydrazone.
- Cyclization : Treatment with polyphosphoric acid (PPA) induces cyclization to 1-methyl-1H-pyrazole-4-carboxylic acid.
- Sulfonation : Direct sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C yields 1-methyl-1H-pyrazole-4-sulfonyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Hydrazine alkylation | Methylhydrazine, EtOH, reflux | 85 | |
| Cyclization | PPA, 120°C, 4 h | 78 | |
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 92 |
Alternative Pyrazole Functionalization
Recent advances employ transition metal catalysis for late-stage sulfonation. Palladium-catalyzed C–H sulfamation using N-fluorobenzenesulfonimide (NFSI) enables direct installation of sulfonamide groups on pyrazoles, bypassing sulfonyl chloride intermediates.
Synthesis of [1-(Pyrimidin-2-yl)Pyrrolidin-2-yl]Methanamine
Pyrrolidine Ring Construction
Pyrrolidine scaffolds are synthesized via:
Pyrimidine Substitution
Introducing pyrimidin-2-yl at the pyrrolidine nitrogen requires nucleophilic aromatic substitution (SNAr):
- Activation : Pyrimidine-2-chloride is prepared by treating pyrimidin-2-ol with POCl₃.
- Coupling : Pyrrolidin-2-ylmethanamine reacts with pyrimidine-2-chloride in DMF at 80°C, using K₂CO₃ as a base.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature | 80°C | |
| Reaction time | 12 h | |
| Yield | 67% |
Coupling Strategies for Sulfonamide Formation
The final step involves reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with [1-(pyrimidin-2-yl)pyrrolidin-2-yl]methanamine:
- Base selection : Triethylamine (TEA) or DMAP in dichloromethane (DCM) facilitates deprotonation of the amine.
- Reaction monitoring : TLC or HPLC ensures complete consumption of the sulfonyl chloride.
Representative Protocol :
- Reagents : Sulfonyl chloride (1.2 eq), amine (1.0 eq), TEA (2.5 eq), DCM (0.1 M), 0°C → rt, 6 h.
- Yield : 89% after column chromatography (SiO₂, EtOAc/hexane).
Stereochemical Considerations
The pyrrolidine ring introduces a stereocenter at C2. Enantioselective synthesis employs:
Chemical Reactions Analysis
1-Methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrazole, pyrrolidine, and pyrimidine rings.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures to 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide exhibit anti-inflammatory properties. The sulfonamide group is known to interact with cyclooxygenase enzymes, which are key in the inflammatory process. Studies have shown that derivatives of pyrazole can selectively inhibit cyclooxygenase-II (COX-II), making them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar sulfonamide derivatives have been studied for their efficacy against various bacterial strains. The incorporation of the pyrimidine and pyrrolidine rings may enhance the compound's ability to penetrate bacterial cell walls and inhibit growth effectively. Research has indicated that compounds with such scaffolds can exhibit significant antibacterial effects, warranting further investigation into their mechanisms of action .
Anticancer Potential
There is growing interest in the anticancer properties of pyrazole derivatives. Compounds structurally related to this compound have shown promise in preclinical studies targeting various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation and survival. For instance, some studies have highlighted the ability of such compounds to induce apoptosis in cancer cells, making them potential leads for new cancer therapies .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities:
Mechanism of Action
The mechanism of action of 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural analogs is summarized below:
Key Observations:
- Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (R-SO₂-NH-) differs from the carboxamide (R-CONH-) in Compound 41.
- Pyrimidine-Pyrrolidine Linkage : Both the target compound and Compound 51 feature a pyrimidine-pyrrolidine scaffold. However, Compound 51 incorporates a tetramethylurea group and a chlorinated pyrimidine, which may influence charge distribution and solubility .
- Chloropyrimidine vs. Methylpyrazole : The compound from (4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) shares the pyrazole-pyrimidine backbone with the target compound but lacks the sulfonamide group. The chloro substituent may enhance electrophilicity, making it a reactive intermediate for further derivatization .
Biological Activity
1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 302.39 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, and a pyrimidine moiety that enhances its pharmacological profile.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Pyrazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. For example, compounds similar to this one have been reported to exhibit activity against Escherichia coli and Staphylococcus aureus, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. Research on related pyrazole compounds has revealed their ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that certain derivatives inhibited cell proliferation in colorectal carcinoma and epidermoid carcinoma cells . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | Novel pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Burguete et al. (2020) | Pyrazole derivatives | Antimicrobial | Effective against E. coli and S. aureus |
| Argade et al. (2021) | 2,4-disubstituted oxazol-5-one pyrazoles | Antimicrobial | Highest activity against ampicillin-resistant strains |
| Chovatia et al. (2023) | Acetylated pyrazole derivatives | Antitubercular | Significant inhibition against Mycobacterium tuberculosis |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Pyrazoles are known to inhibit enzymes involved in inflammatory pathways and microbial metabolism. The sulfonamide group may enhance solubility and bioavailability, facilitating better interaction with biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrrolidine-pyrimidine moiety in this compound?
- Methodology :
- Step 1 : Begin with cyclization of 1-(pyrimidin-2-yl)pyrrolidine precursors using carbonyl compounds (e.g., ketones or aldehydes) under acidic or basic catalysis .
- Step 2 : Optimize reaction conditions (temperature: 60–80°C; solvent: DMF or THF) to enhance regioselectivity .
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using H NMR (400 MHz, DMSO-) and ESI-MS .
Q. Which analytical techniques are critical for verifying the structural integrity of this sulfonamide derivative?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., pyrazole methyl group at δ 2.23 ppm) .
- Mass Spectrometry (MS) : ESI-MS (m/z 392.2 [M+1]) validates molecular weight .
- HPLC : Ensure purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers identify potential biological targets for this compound?
- Methodology :
- In silico Docking : Use PyMOL or AutoDock to predict binding affinity with enzymes like carbonic anhydrase or kinase domains, leveraging its sulfonamide group’s known role in inhibition .
- In vitro Screening : Test against kinase panels or bacterial enzymes (e.g., E. coli dihydropteroate synthase) to assess IC values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed biological activity?
- Methodology :
- Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces, identifying reactive sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with pyrimidine-binding enzymes) to refine binding hypotheses .
- Data Integration : Cross-reference computational results with experimental IC values and pharmacokinetic data (e.g., logP, metabolic stability) .
Q. What strategies address discrepancies in in vitro vs. in vivo efficacy data?
- Methodology :
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes; modify substituents (e.g., pyrimidine methyl groups) to enhance stability .
- Pharmacokinetic Studies : Measure bioavailability and half-life in rodent models, adjusting formulation (e.g., PEGylation) to improve absorption .
Q. How do structural modifications influence the compound’s interaction with heterocyclic enzyme active sites?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing pyrimidine with pyridine) and compare inhibition constants (K) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase II) to map binding interactions .
Q. What reaction mechanisms underlie the sulfonamide group’s stability under physiological conditions?
- Methodology :
- pH-Dependent Studies : Monitor degradation via HPLC at pH 2–8; stabilize using electron-withdrawing substituents on the pyrazole ring .
- Isotopic Labeling : Track S-labeled sulfonamide to quantify hydrolysis rates in serum .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Data Validation : Triplicate biological assays and statistical analysis (ANOVA) to ensure robustness .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing and metabolite disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
